(z)-2-Methoxy-5-(3,4,5-trimethoxystyryl)aniline

Catalog No.
S548455
CAS No.
162705-07-9
M.F
C18H21NO4
M. Wt
315.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(z)-2-Methoxy-5-(3,4,5-trimethoxystyryl)aniline

CAS Number

162705-07-9

Product Name

(z)-2-Methoxy-5-(3,4,5-trimethoxystyryl)aniline

IUPAC Name

2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]aniline

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

InChI

InChI=1S/C18H21NO4/c1-20-15-8-7-12(9-14(15)19)5-6-13-10-16(21-2)18(23-4)17(11-13)22-3/h5-11H,19H2,1-4H3/b6-5-

InChI Key

QSAMWSFELUCKOA-WAYWQWQTSA-N

SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)N

Solubility

Soluble in DMSO, not in water

Synonyms

AVE8063; AVE 8063; AVE8063.

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)N

Description

The exact mass of the compound (z)-2-Methoxy-5-(3,4,5-trimethoxystyryl)aniline is 315.14706 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Potential applications based on structure

    The presence of functional groups like methoxy and aniline suggests potential areas of investigation. Methoxy groups can influence solubility and bioactivity, while aniline can participate in various chemical reactions. However, specific research on this compound is not documented in scientific databases.

  • Availability for research

    The compound can be purchased from several chemical suppliers, including Sigma-Aldrich and CymitQuimica [, ]. This suggests potential use in various research fields, but pinpointing specific applications requires further investigation.

Further Exploration:

  • Scientific literature databases like PubMed or ScienceDirect can be searched using the CAS Registry Number (162705-07-9) or the full chemical name for (z)-2-Methoxy-5-(3,4,5-trimethoxystyryl)aniline to identify any published research articles.
  • Patent databases can also be explored to see if there are any patents filed related to the synthesis, use, or applications of this compound.

(Z)-2-Methoxy-5-(3,4,5-trimethoxystyryl)aniline is an organic compound with the molecular formula C18H21NO4 and a molecular weight of approximately 315.36 g/mol. This compound features a complex structure that includes a methoxy group, a trimethoxystyryl moiety, and an aniline group, which contributes to its unique chemical properties. The compound is characterized by its solid physical form and is typically stored in dark conditions at low temperatures to maintain stability .

Typical of aromatic compounds. These include:

  • Electrophilic Aromatic Substitution: The presence of the methoxy groups enhances the electron density on the aromatic ring, making it more reactive towards electrophiles.
  • Nucleophilic Substitution: The aniline part of the molecule can participate in nucleophilic substitution reactions under appropriate conditions.
  • Reduction Reactions: The compound may be reduced to yield amines or other derivatives depending on the reagents used.

These reactions are essential for synthesizing derivatives and understanding the reactivity of this compound in various chemical environments.

The synthesis of (Z)-2-Methoxy-5-(3,4,5-trimethoxystyryl)aniline can be achieved through several methods:

  • Condensation Reactions: Typically involves the reaction of 3,4,5-trimethoxystyryl aldehyde with aniline derivatives under acidic or basic conditions.
  • Methylation Reactions: Utilizing methylating agents on phenolic or amine functional groups to introduce methoxy substituents.
  • Cross-Coupling Reactions: Employing palladium-catalyzed cross-coupling techniques to form carbon-carbon bonds between aryl halides and organometallic reagents.

These methods allow for the modification of the compound's structure to yield various derivatives for further study.

(Z)-2-Methoxy-5-(3,4,5-trimethoxystyryl)aniline has potential applications in:

  • Pharmaceutical Development: As a lead compound for designing new drugs targeting cancer and inflammatory diseases.
  • Material Science: Its unique properties may be harnessed in developing organic semiconductors or dyes due to its conjugated structure.
  • Chemical Research: Useful as a reagent or intermediate in organic synthesis.

The versatility of this compound makes it relevant across multiple fields of research and application .

Interaction studies involving (Z)-2-Methoxy-5-(3,4,5-trimethoxystyryl)aniline focus on its binding affinity with biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In Vitro Assays: To evaluate the biological activity and potential toxicity against cell lines.

Such studies are crucial for understanding the mechanism of action and therapeutic potential of this compound.

Several compounds share structural similarities with (Z)-2-Methoxy-5-(3,4,5-trimethoxystyryl)aniline. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesNotable Properties
3,4,5-TrimethoxystilbeneContains trimethoxy groups on stilbeneKnown for antioxidant properties
2-Methoxy-5-nitroanilineSubstituted aniline with nitro groupExhibits antibacterial activity
3-HydroxyflavoneContains hydroxyl groups on a flavone structureNoted for anti-inflammatory effects

The unique combination of methoxy and aniline functionalities in (Z)-2-Methoxy-5-(3,4,5-trimethoxystyryl)aniline sets it apart from these compounds by potentially enhancing its solubility and reactivity while contributing to diverse biological activities .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

315.14705815 g/mol

Monoisotopic Mass

315.14705815 g/mol

Heavy Atom Count

23

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z41106YR00

Wikipedia

Ac-7739 free base

Dates

Modify: 2023-08-15
1: Alvarez R, Alvarez C, Mollinedo F, Sierra BG, Medarde M, Peláez R. Isocombretastatins A: 1,1-diarylethenes as potent inhibitors of tubulin polymerization and cytotoxic compounds. Bioorg Med Chem. 2009 Sep 1;17(17):6422-31. doi: 10.1016/j.bmc.2009.07.012. Epub 2009 Jul 9. PubMed PMID: 19647439.
2: Liou JP, Chang JY, Chang CW, Chang CY, Mahindroo N, Kuo FM, Hsieh HP. Synthesis and structure-activity relationships of 3-aminobenzophenones as antimitotic agents. J Med Chem. 2004 May 20;47(11):2897-905. PubMed PMID: 15139768.

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